2-(4-fluorophenyl)-N-[4-(propylsulfamoyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenyl)-N-[4-(propylsulfamoyl)phenyl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a fluorophenyl group and a propylsulfamoyl group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[4-(propylsulfamoyl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 4-fluorophenylacetic acid: This can be achieved through the reaction of 4-fluorobenzyl chloride with sodium cyanide, followed by hydrolysis.
Amidation: The 4-fluorophenylacetic acid is then reacted with an appropriate amine to form the corresponding amide.
Sulfonation: The amide is further reacted with propylsulfonyl chloride in the presence of a base to introduce the propylsulfamoyl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-[4-(propylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[4-(propylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4’-fluoro-2-phenylacetophenone: Similar in structure but lacks the propylsulfamoyl group.
2-(4-fluorophenyl)thiophene: Contains a thiophene ring instead of the acetamide backbone.
3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: A compound with a different core structure but containing the 4-fluorophenyl group.
Uniqueness
2-(4-fluorophenyl)-N-[4-(propylsulfamoyl)phenyl]acetamide is unique due to the presence of both the fluorophenyl and propylsulfamoyl groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C17H19FN2O3S |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-[4-(propylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C17H19FN2O3S/c1-2-11-19-24(22,23)16-9-7-15(8-10-16)20-17(21)12-13-3-5-14(18)6-4-13/h3-10,19H,2,11-12H2,1H3,(H,20,21) |
InChI Key |
NERLSXADNSGGDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.